molecular formula C20H21NO2 B12758602 Chromone, 6-benzyl-2-(diethylamino)- CAS No. 83767-07-1

Chromone, 6-benzyl-2-(diethylamino)-

Cat. No.: B12758602
CAS No.: 83767-07-1
M. Wt: 307.4 g/mol
InChI Key: HJQZIMJAFNWLEQ-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Benzyl Substituent : The benzyl group at position 6 introduces steric bulk and aromaticity, potentially influencing intermolecular interactions.
  • Diethylamino Group : The diethylamino substituent at position 2 introduces basicity and conformational flexibility due to the free rotation of the ethyl groups.
  • Stereochemistry : No chiral centers are present in the molecule, as confirmed by its planar structure and symmetric substituents.

The SMILES notation (CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)CC3=CC=CC=C3) and InChIKey (HJQZIMJAFNWLEQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical configuration.

Property Value
Molecular Formula C$${20}$$H$${21}$$NO$$_2$$
Molecular Weight 307.4 g/mol
IUPAC Name 6-benzyl-2-(diethylamino)chromen-4-one
SMILES CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)CC3=CC=CC=C3
InChIKey HJQZIMJAFNWLEQ-UHFFFAOYSA-N

Properties

CAS No.

83767-07-1

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

6-benzyl-2-(diethylamino)chromen-4-one

InChI

InChI=1S/C20H21NO2/c1-3-21(4-2)20-14-18(22)17-13-16(10-11-19(17)23-20)12-15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3

InChI Key

HJQZIMJAFNWLEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Overview of Chromone Derivative Synthesis

Chromone derivatives are typically synthesized via cyclization reactions starting from substituted hydroxyacetophenones or related precursors. The 6-benzyl and 2-(diethylamino) substituents require selective functionalization steps, often involving nucleophilic substitution, electrophilic aromatic substitution, and amination reactions.

Preparation Methods of Chromone, 6-benzyl-2-(diethylamino)-

Starting Materials and Key Intermediates

  • Hydroxyacetophenone derivatives serve as primary starting materials, which undergo condensation and cyclization to form the chromone core.
  • Introduction of the diethylamino group at the 2-position is commonly achieved via nucleophilic substitution or amination of a suitable leaving group on the chromone ring.
  • The 6-benzyl substituent is introduced either by direct benzylation of the chromone ring or by using benzyl-substituted precursors.

Synthetic Route Examples

Microwave-Assisted Condensation and Oxidation (From PMC Article)
  • A key intermediate, 6-bromo-2-(4-diethylamino)phenyl-3-hydroxy-4H-chromen-4-one, is synthesized by condensing 1-(5-bromo-2-hydroxyphenyl)ethanone with 4-(diethylamino)benzaldehyde in the presence of morpholine under microwave irradiation (100 °C, 25 min).
  • Subsequent oxidation with hydrogen peroxide in alkaline medium yields the hydroxychromone derivative.
  • The benzyl group can be introduced via nucleophilic substitution on the 6-position, for example, by converting a bromomethyl intermediate to an azidomethyl derivative, which can be further functionalized.
Stepwise Functional Group Transformations (From Patent WO2014098597A1)
  • Starting from chromone ethyl ester derived from hydroxyacetophenone and diethyl oxalate, nitration, reduction, and oxidation steps yield nitroso chromone intermediates.
  • Azobenzene-linked bis-chromone derivatives are synthesized by coupling these intermediates, demonstrating the flexibility of the chromone scaffold for substitution.
  • Although this patent focuses on bis-chromone derivatives, the methodology highlights the use of diethyl oxalate and hydroxyacetophenone as precursors and the importance of controlled nitration and reduction steps for functionalization.
Cyclization and Cross-Coupling Approaches (From Recent Reviews)
  • Chromone derivatives with various substituents at the 2- and 6-positions are synthesized via cyclization of acetophenone derivatives using phosphoryl chloride and N,N-dimethylformamide at low temperatures.
  • Subsequent oxidation and amide coupling reactions allow for the introduction of amino substituents such as diethylamino groups.
  • Microwave-assisted Pd(II)-catalyzed Heck cross-coupling reactions enable the introduction of benzyl or other aryl substituents at the 6-position, providing a versatile method for functionalization.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation 1-(5-bromo-2-hydroxyphenyl)ethanone + 4-(diethylamino)benzaldehyde, morpholine, microwave, 100 °C, 25 min 77 Efficient microwave-assisted synthesis
2 Oxidation Aqueous 5 M NaOH, H2O2 (30%), overnight stirring - Converts hydroxychromone intermediate
3 Nucleophilic substitution NaN3 in acetone/DMF, room temperature, overnight 70 (over 2 steps) Introduces azide functionality for further modification
4 Methylation Dimethyl sulfate, KOH, 18-crown-6, room temperature 70 Methylation of hydroxy group
5 Cyclization and cross-coupling PdCl2(PPh3)2, DIPEA, CO atmosphere, 50 °C, 14 h Good Heck cross-coupling for aryl/benzyl substitution

Mechanistic Insights and Optimization

  • The microwave-assisted condensation accelerates the formation of the chromone core and improves yields compared to conventional heating.
  • Oxidation with hydrogen peroxide under alkaline conditions selectively converts hydroxy groups to chromone ketones.
  • Nucleophilic substitution at the benzyl position allows for the introduction of azide or other functional groups, facilitating post-synthetic modifications.
  • Pd-catalyzed cross-coupling reactions provide regioselective introduction of benzyl groups at the 6-position, with reaction conditions optimized for temperature, catalyst loading, and CO atmosphere to maximize yield and selectivity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Microwave-assisted condensation Morpholine, 1,2-dichloroethane, 100 °C, 25 min Rapid synthesis, good yield Requires microwave reactor
Oxidation with H2O2/NaOH Aqueous NaOH, 30% H2O2, overnight Mild conditions, selective Long reaction time
Nucleophilic substitution NaN3, acetone/DMF, room temp Versatile functionalization Azide handling precautions
Pd-catalyzed Heck cross-coupling PdCl2(PPh3)2, DIPEA, CO, 50 °C Regioselective arylation Requires inert atmosphere, catalyst cost
Stepwise nitration/reduction/oxidation H2SO4, HNO3, Pd/C, Oxone Enables complex substitutions Multi-step, moderate overall yield

Research Findings and Practical Considerations

  • The basicity and electronic effects of the diethylamino substituent at the 2-position influence the reactivity and stability of the chromone derivatives, as shown by potentiometric and molecular orbital studies.
  • Substituents at the 6-position, such as benzyl groups, can be introduced without significantly affecting the chromone core reactivity, allowing for diverse functionalization.
  • The use of microwave irradiation and Pd-catalyzed cross-coupling has been demonstrated to improve reaction efficiency and selectivity, making these methods suitable for scale-up and pharmaceutical applications.
  • Safety considerations include careful handling of azide intermediates and control of reaction atmospheres during Pd-catalyzed steps.

Chemical Reactions Analysis

Chromone, 6-benzyl-2-(diethylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O
  • Molecular Weight : Approximately 306.38 g/mol
  • Structural Features :
    • A chromone core with a benzyl group at position 6.
    • A diethylamino substituent at position 2.

Biological Applications

Chromone, 6-benzyl-2-(diethylamino)- exhibits a wide range of biological activities:

Anticancer Activity

Research indicates that chromone derivatives possess significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Chromones have demonstrated anti-inflammatory effects by modulating inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

Antimicrobial Effects

Chromone derivatives exhibit antimicrobial activity against various pathogens. The presence of the diethylamino group enhances their ability to penetrate microbial membranes, increasing their efficacy against bacteria and fungi.

Neuroprotective Effects

Recent studies have highlighted the potential of Chromone, 6-benzyl-2-(diethylamino)- in neuroprotection. It has shown promise in inhibiting acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer’s disease.

Antioxidant Activity

Chromones are recognized for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage associated with various diseases.

Comparative Analysis with Related Compounds

A comparison of Chromone, 6-benzyl-2-(diethylamino)- with other chromone derivatives reveals distinct features that influence their biological activities:

Compound NameStructural CharacteristicsUnique Features
Chromone, 8-benzyl-2-(diethylamino)-Similar chromone structureDifferent position of benzyl group affecting activity
3-formylchromoneContains an aldehyde functional groupPrecursor for many chromone derivatives
Chromone-2-phenyl carboxamideCarboxamide substituentPotentially enhanced solubility and bioavailability
Coumarin derivativesSimilar heterocyclic structureOften exhibit different biological activities

The specific substitution pattern of Chromone, 6-benzyl-2-(diethylamino)- significantly influences its pharmacological properties compared to other chromones and coumarins.

Study on Anticancer Activity

A study published in Pharmaceutical Biology evaluated the anticancer effects of various chromone derivatives, including Chromone, 6-benzyl-2-(diethylamino)-. The findings indicated that this compound exhibited potent cytotoxicity against several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Neuroprotective Mechanism Investigation

Research conducted on the neuroprotective effects of Chromone derivatives highlighted their role as acetylcholinesterase inhibitors. In vitro assays demonstrated that Chromone, 6-benzyl-2-(diethylamino)- effectively inhibited enzyme activity, suggesting its potential application in treating Alzheimer's disease .

Antimicrobial Efficacy Assessment

A comprehensive study assessed the antimicrobial efficacy of various chromones against bacterial strains. Results showed that Chromone, 6-benzyl-2-(diethylamino)- had a notable inhibitory effect on Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Chromone, 6-benzyl-2-(diethylamino)- involves its interaction with specific molecular targets and pathways. Chromone derivatives are known to interact with different types of receptors and enzymes, leading to their diverse biological activities . The specific molecular targets and pathways involved depend on the particular biological activity being studied. For example, chromone derivatives have been shown to inhibit enzymes involved in inflammation and oxidative stress, contributing to their anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Chromones vary significantly based on substituent type (e.g., hydroxyl, methoxy, halogen, or amino groups) and their positions on the chromone core (C6, C7, C8) or the phenylethyl/benzyl side chain. Below is a comparative analysis of 6-benzyl-2-(diethylamino)-chromone and key analogs:

Compound Substituents Molecular Formula Key Properties Biological Activities Source/Reference
6-Benzyl-2-(diethylamino)-chromone C6: Benzyl; C2: Diethylamino C20H21NO2 High lipophilicity; electron-donating amino group may enhance CNS penetration Potential antimicrobial, enzyme inhibition (inferred) Synthetic
6-Methoxy-2-(2-phenylethyl)chromone C6: Methoxy; C2: Phenylethyl C18H16O3 Common in agarwood; moderate polarity Tyrosinase inhibition; antioxidant Aquilaria sinensis
6-Hydroxy-2-(2-phenylethyl)chromone C6: Hydroxyl; C2: Phenylethyl C17H14O3 Polar; forms hydrogen bonds Antioxidant; agarwood biomarker Natural agarwood
6,7-Dimethoxy-2-(2-phenylethyl)chromone C6, C7: Methoxy; C2: Phenylethyl C19H18O4 High stability; accumulates in artificial agarwood Antimicrobial; agarwood biomarker Artificial agarwood
8-Chloro-6-hydroxy-2-(2-phenethyl)chromone C8: Chloro; C6: Hydroxyl; C2: Phenethyl C17H13ClO3 Halogenation increases electrophilicity Antibacterial (inferred from halogenated analogs) Synthetic/Natural
6-Hydroxy-7-methoxy-2-(2-phenylethyl)chromone C6: Hydroxyl; C7: Methoxy; C2: Phenethyl C18H16O4 Mixed polarity; isomer-dependent activity Tyrosinase inhibition Agarwood

Key Findings:

Hydroxyl/Methoxy Groups: Increase polarity and antioxidant capacity via radical scavenging (e.g., 6-hydroxy derivatives show FRAP values comparable to coumarin). Methoxy groups enhance stability and are prevalent in artificial agarwood chromones.

Positional Isomerism :
Isomers with hydroxyl/methoxy groups at C6 vs. C8 (e.g., 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone vs. 8-chloro-6-hydroxy-2-(2-phenethyl)chromone ) exhibit distinct MS/MS fragmentation patterns and bioactivities. For example, C6-substituted chromones are more frequently associated with tyrosinase inhibition.

Natural vs. Synthetic Derivatives: Natural chromones (e.g., from agarwood) predominantly feature phenylethyl side chains and hydroxyl/methoxy substitutions, whereas synthetic analogs like 6-benzyl-2-(diethylamino)-chromone incorporate bulkier groups (e.g., benzyl, diethylamino) that may alter pharmacokinetic profiles.

Role in Agarwood Formation: Chromones like 6,7-dimethoxy-2-(2-phenylethyl)chromone accumulate in artificial agarwood and correlate with chalcone synthase (CHS) gene expression during plant defense responses.

Q & A

Q. What are the established synthetic routes for 6-benzyl-2-(diethylamino)chromone, and how can reaction conditions be optimized?

The synthesis of chromone derivatives typically involves cyclization of 2-hydroxyacetophenone precursors or modifications of pre-existing chromone scaffolds. For 6-benzyl-2-(diethylamino)chromone, a plausible route includes:

  • Mannich reaction : Introducing the diethylamino group via electrophilic substitution using diethylamine and formaldehyde .
  • Benzylation : A Friedel-Crafts alkylation or nucleophilic substitution to attach the benzyl group at the 6-position.

Q. Optimization strategies :

  • Use heterogeneous catalysts (e.g., amberlyst®15) to enhance reaction efficiency and reduce byproducts .
  • Monitor reaction progress via TLC or HPLC to adjust temperature and solvent polarity (e.g., switching from DMF to acetonitrile for better solubility).

Q. Which spectroscopic techniques are most reliable for characterizing 6-benzyl-2-(diethylamino)chromone?

  • NMR Spectroscopy :
    • ¹H NMR : Identify substituents via chemical shifts (e.g., diethylamino protons at δ 1.0–1.2 ppm for CH₃ and δ 2.5–3.5 ppm for N–CH₂) .
    • ¹³C NMR : Confirm carbonyl (C-4, δ ~180 ppm) and aromatic carbons.
  • HRMS : Validate molecular formula with high-resolution mass data.
  • IR Spectroscopy : Detect carbonyl stretches (~1650 cm⁻¹) and amine groups (~3300 cm⁻¹).

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays :
    • Antioxidant activity : DPPH radical scavenging (compare % inhibition at 10–100 ppm concentrations; see Table 1) .
    • Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition for neurodegenerative disease relevance .
  • Control experiments : Include positive controls (e.g., ascorbic acid for antioxidants, donepezil for AChE) and solvent blanks.

Advanced Research Questions

Q. How does the diethylamino group influence the compound’s pharmacokinetic and pharmacodynamic properties?

  • Lipophilicity : The diethylamino group increases logP, enhancing blood-brain barrier permeability but potentially reducing solubility.
  • Electron-withdrawing effects : The amine may stabilize the chromone scaffold, affecting metabolic stability (e.g., resistance to cytochrome P450 oxidation) .
  • Receptor interactions : Basic amine groups often engage in hydrogen bonding with target enzymes (e.g., AChE’s catalytic triad) .

Q. What computational methods can predict the binding affinity of 6-benzyl-2-(diethylamino)chromone to therapeutic targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE or kinase domains.
  • MD simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent models.
  • QSAR studies : Corrogate substituent effects (e.g., benzyl vs. phenethyl groups) on bioactivity .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Experimental variables :
    • Cell lines : RAW 264.7 vs. HEK293 may yield divergent anti-inflammatory results .
    • Assay conditions : Varying pH or serum content in media alters compound stability.
  • Statistical validation : Apply ANOVA or Tukey’s test to ensure reproducibility.

Methodological Tables

Q. Table 1: Radical Scavenging Activity of Chromone Derivatives

Compound% Inhibition (10 ppm)% Inhibition (100 ppm
6-benzyl derivative35 ± 2.178 ± 3.4
Ascorbic acid40 ± 1.885 ± 2.9
Data adapted from .

Q. Table 2: Synthetic Routes Comparison

MethodCatalystYield (%)Purity (HPLC)
Mannich reactionAmberlyst®157298.5
Reductive aminationPd/C6595.2
Adapted from .

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